molecular formula C17H21F3N6 B6460826 N,N,4-trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2548994-27-8

N,N,4-trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine

カタログ番号: B6460826
CAS番号: 2548994-27-8
分子量: 366.4 g/mol
InChIキー: AQEHLBLJYDEVMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N,4-Trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a pyrimidine derivative characterized by:

  • Pyrimidine core: Substituted with N,N,4-trimethyl groups at positions 2, 4, and 4.
  • Piperazine linker: Attached to position 6 of the pyrimidine.
  • Pyridine substituent: Position 2 of the piperazine is linked to a pyridine ring substituted with a trifluoromethyl group at position 3.

This structure confers unique physicochemical properties, including enhanced metabolic stability due to the trifluoromethyl group and improved solubility from the piperazine moiety. Its applications span medicinal chemistry (e.g., enzyme inhibition, receptor binding) and materials science .

特性

IUPAC Name

N,N,4-trimethyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N6/c1-12-10-15(23-16(22-12)24(2)3)26-8-6-25(7-9-26)14-5-4-13(11-21-14)17(18,19)20/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEHLBLJYDEVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N,N,4-trimethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure, including a trifluoromethyl group and piperazine ring, which are known to influence its pharmacological properties.

The compound's molecular formula is C17H21F3N6C_{17}H_{21}F_3N_6 with a molecular weight of 366.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H21F3N6
Molecular Weight366.4 g/mol
CAS Number2415468-66-3

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly in the modulation of sphingomyelinase activity. Sphingomyelinases are enzymes that play crucial roles in cellular signaling and membrane dynamics, impacting various physiological processes.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). The inhibition of nSMase2 can lead to reduced exosome release, a critical factor in cellular communication and pathology associated with AD.

Key Findings from Research

  • Inhibition of nSMase2 : The compound has demonstrated significant inhibitory activity against nSMase2 in vitro, with nanomolar potency observed in several derivatives tested .
  • Pharmacokinetic Properties : In animal models, the compound exhibited favorable pharmacokinetic parameters, including substantial oral bioavailability and effective brain penetration, crucial for targeting central nervous system disorders .
  • Comparative Efficacy : In comparative studies, the compound's efficacy was evaluated against existing nSMase2 inhibitors, showing competitive advantages in terms of potency and safety profiles .

Case Studies

A notable study investigated the effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound exhibited:

  • Reduced exosome release : Quantitative analysis showed a significant decrease in exosome levels post-treatment.
  • Improved cognitive function : Behavioral assays indicated enhanced memory retention compared to control groups.

類似化合物との比較

Structural Analogues with Modified Pyridine Substituents

Compound Name Structural Differences Key Properties/Applications Source
6-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - Fluorine at pyridine position 3
- Dimethyl (vs. trimethyl) pyrimidine substituents
Reduced steric hindrance; investigated for neurological disorder therapeutics .
2-Fluoro-4-(trifluoromethyl)pyridine - Lacks pyrimidine and piperazine moieties Used in agrochemicals; simpler structure limits biological target diversity .
6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine - Chlorine replaces fluorine at pyridine position 3 Enhanced halogen bonding potential; studied for kinase inhibition .

Key Findings :

  • Trifluoromethyl Position : Substitution at pyridine position 5 (target compound) vs. 3 () alters electronic effects, impacting receptor binding affinity .
  • Halogen Substituents : Chlorine () increases molecular weight and polar surface area compared to fluorine, influencing solubility and blood-brain barrier penetration .

Analogues with Modified Pyrimidine Substituents

Compound Name Structural Differences Key Properties/Applications Source
N-Ethyl-4-methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine - Ethyl and methyl groups replace N,N,4-trimethyl on pyrimidine Improved lipophilicity; explored in oncology for kinase inhibition .
N,N-Dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine - Dimethyl (vs. trimethyl) on pyrimidine
- Trifluoromethyl at pyridine position 4
Reduced steric bulk; used as a ligand in serotonin receptor studies .

Key Findings :

  • N-Alkyl Groups : Trimethyl substitution (target compound) enhances metabolic stability compared to ethyl/methyl derivatives, as seen in .
  • Pyrimidine Substitution Patterns : Position 4 methylation (target compound) improves π-π stacking interactions in enzyme binding pockets .

Analogues with Alternative Heterocyclic Cores

Compound Name Structural Differences Key Properties/Applications Source
5-(1-Ethylpiperidin-2-yl)-N,N-dimethylpyridin-2-amine - Piperidine replaces piperazine
- Lacks pyrimidine core
Reduced conformational flexibility; limited applications in catalysis .
N-[1-(7-Fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine - Quinazoline replaces pyridine
- Additional fluorine substituent
Broader kinase inhibition profile; tested in cancer models .

Key Findings :

  • Piperazine vs. Piperidine : Piperazine’s nitrogen-rich structure (target compound) enhances solubility and hydrogen-bonding capacity compared to piperidine derivatives .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。